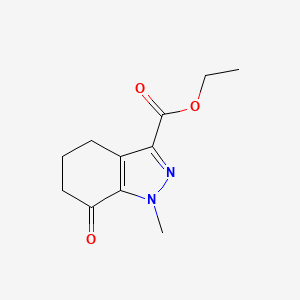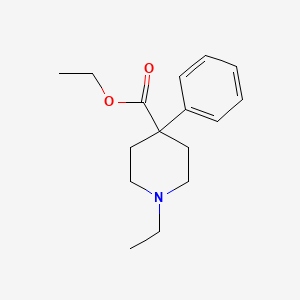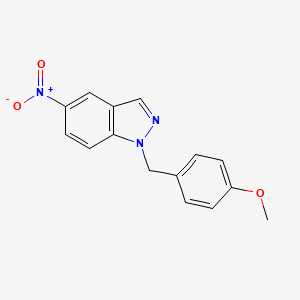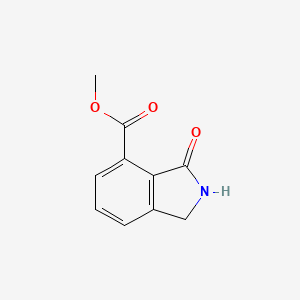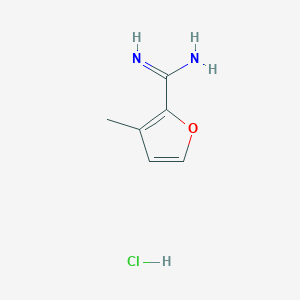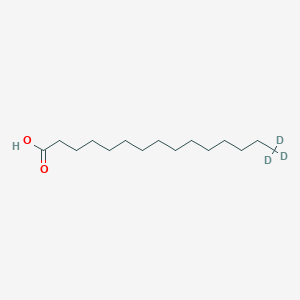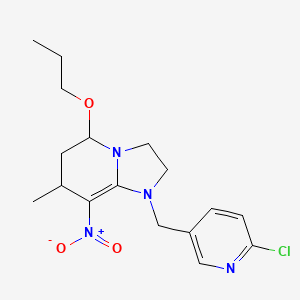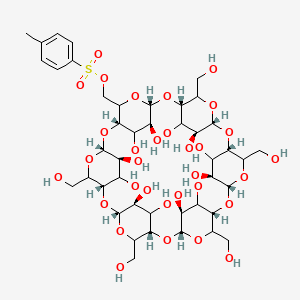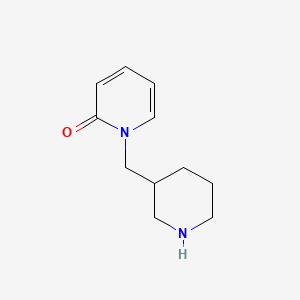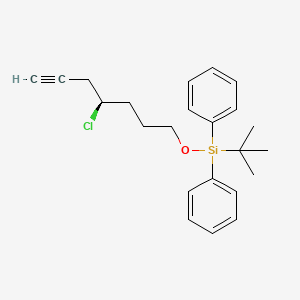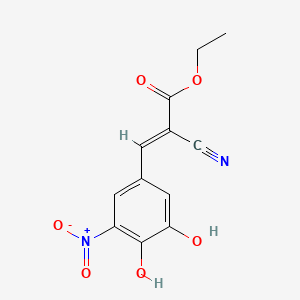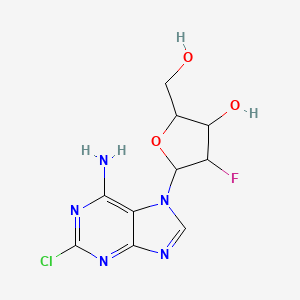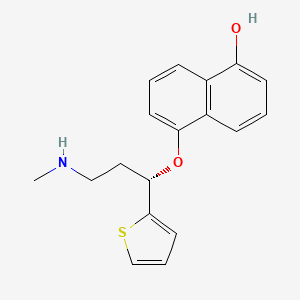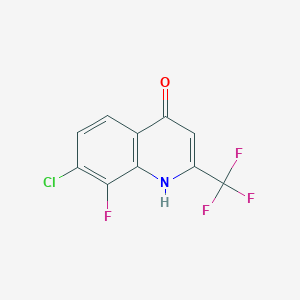
7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL
Overview
Description
7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol is a chemical compound with the CAS Number: 1150164-84-3. Its molecular weight is 265.59 and its IUPAC name is 7-chloro-8-fluoro-2-(trifluoromethyl)-4(1H)-quinolinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H4ClF4NO/c11-5-2-1-4-6(17)3-7(10(13,14)15)16-9(4)8(5)12/h1-3H,(H,16,17). This code provides a specific textual representation of the compound’s molecular structure .Scientific Research Applications
Synthesis and Anticancer Activity : A study by Bhatt et al. (2015) described the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives using microwave irradiation. These derivatives showed significant anticancer activity against various carcinoma cell lines.
Photophysical Properties : Suliman et al. (2014) synthesized 4-fluorophenyl substituted 8-hydroxyquinoline derivatives, demonstrating strong fluorescence emission and enhanced quantum yield compared to the parent compound.
Antimicrobial Activity : Research by Faldu et al. (2014) focused on synthesizing 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols, exhibiting in vitro antimicrobial activity against various bacteria and fungi.
Antibacterial Activity and Molecular Docking : Desai et al. (2021) designed and synthesized quinolone fused with hybrid heterocycles, demonstrating antibacterial efficacy against different strains and molecular docking to understand the mechanism of action.
Cytotoxicity Evaluation : The study by Zhang et al. (2007) synthesized 4-aminoquinoline derivatives and evaluated their cytotoxic effects on human breast tumor cell lines, identifying potent compounds for anticancer applications.
Antimicrobial Screening of Derivatives : Bonacorso et al. (2018) synthesized 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives, exploring their potential antimicrobial activity.
Synthesis and Evaluation of Isatin Derivatives : A study by Reddy et al. (2013) synthesized a series of isatin derivatives and evaluated their cytotoxic activities against various cell lines, revealing significant in vitro cytotoxic activities.
Photoinduced C-F Bond Cleavage : Fasani et al. (1999) investigated the photochemistry of fluorinated quinolone carboxylic acids, revealing heterolytic defluorination and the generation of aryl cations in solution.
properties
IUPAC Name |
7-chloro-8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4NO/c11-5-2-1-4-6(17)3-7(10(13,14)15)16-9(4)8(5)12/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPNDEQEFQAHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=C(N2)C(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656276 | |
| Record name | 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL | |
CAS RN |
1150164-84-3 | |
| Record name | 4-Quinolinol, 7-chloro-8-fluoro-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



